molecular formula C12H20BF3O4 B3002776 Ethyl 4,4,4-trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate CAS No. 1927937-85-6

Ethyl 4,4,4-trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate

Cat. No.: B3002776
CAS No.: 1927937-85-6
M. Wt: 296.09
InChI Key: XUXOSHAMJVAULB-UHFFFAOYSA-N
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Description

Ethyl 4,4,4-trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate is a fluorinated organic compound that features a trifluoromethyl group and a boronate ester. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,4,4-trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate typically involves the following steps:

    Starting Materials: The synthesis begins with ethyl 4,4,4-trifluoroacetoacetate and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a palladium catalyst (Pd(PPh₃)₄) under an inert atmosphere (e.g., nitrogen or argon).

    Procedure: The mixture is heated to reflux in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4,4-trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate undergoes various types of chemical reactions, including:

    Oxidation: The boronate ester can be oxidized to form boronic acids or alcohols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Boronic acids or alcohols.

    Reduction: Ethyl 4,4,4-trifluoro-3-(hydroxymethyl)butanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4,4,4-trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential in drug discovery, particularly as a precursor to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 4,4,4-trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoromethyl group enhances the compound’s reactivity, while the boronate ester facilitates its use in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4,4,4-trifluoro-3-oxobutanoate: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.

    Methyl 4,4,4-trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its reactivity and solubility.

Uniqueness

This compound is unique due to the combination of a trifluoromethyl group and a boronate ester, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic organic chemistry for the construction of complex molecules.

Properties

IUPAC Name

ethyl 4,4,4-trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BF3O4/c1-6-18-9(17)7-8(12(14,15)16)13-19-10(2,3)11(4,5)20-13/h8H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXOSHAMJVAULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(CC(=O)OCC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BF3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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